

# A Direct Comparison of Intranasal Methamphetamine and d-Amphetamine Self-Administration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Amphetamine Hydrochloride*

Cat. No.: *B1600711*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the self-administration, subjective effects, physiological impact, and pharmacokinetics of intranasal methamphetamine and d-amphetamine, supported by experimental data. The information is intended for an audience of researchers, scientists, and drug development professionals.

A key human study directly comparing the intranasal self-administration of methamphetamine and d-amphetamine found no significant differences between the two drugs on the majority of measures related to abuse potential.[1][2][3] Both substances dose-dependently increased self-administration when the alternative was a low monetary reward.[1][2][3] While methamphetamine produced more pronounced effects on some cardiovascular measures and subjective ratings of 'high', the overall profile of effects and their reinforcing efficacy were largely equivalent.[1][2]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from a randomized, double-blind, placebo-controlled, cross-over study comparing intranasal methamphetamine and d-amphetamine in recreational methamphetamine users.[1][2][3]

Table 1: Self-Administration Choices (Drug vs. Money)

| Drug Condition (Dose)         | Alternative Monetary Reward | Percent of Drug Choices |
|-------------------------------|-----------------------------|-------------------------|
| Placebo (0 mg/70 kg)          | \$5                         | ~10%                    |
| d-Amphetamine (12 mg/70 kg)   | \$5                         | ~25%                    |
| Methamphetamine (12 mg/70 kg) | \$5                         | ~30%                    |
| d-Amphetamine (50 mg/70 kg)   | \$5                         | ~50%                    |
| Methamphetamine (50 mg/70 kg) | \$5                         | ~47%                    |
| Placebo (0 mg/70 kg)          | \$20                        | <10%                    |
| d-Amphetamine (12 mg/70 kg)   | \$20                        | <10%                    |
| Methamphetamine (12 mg/70 kg) | \$20                        | <10%                    |
| d-Amphetamine (50 mg/70 kg)   | \$20                        | ~20%                    |
| Methamphetamine (50 mg/70 kg) | \$20                        | ~15%                    |

Data adapted from Kirkpatrick et al., 2012.[1][2][3]

Table 2: Peak Cardiovascular and Subjective Effects

| Measure                                                     | Methamphetamine<br>(50 mg/70 kg)     | d-Amphetamine (50<br>mg/70 kg)       | Statistical<br>Significance                    |
|-------------------------------------------------------------|--------------------------------------|--------------------------------------|------------------------------------------------|
| Peak Heart Rate<br>Increase (bpm)                           | ~25                                  | ~20                                  | Methamphetamine ><br>d-Amphetamine<br>(p<0.05) |
| Peak Systolic Blood<br>Pressure Increase<br>(mmHg)          | ~25                                  | ~22                                  | No significant<br>difference                   |
| Peak Diastolic Blood<br>Pressure Increase<br>(mmHg)         | ~15                                  | ~13                                  | No significant<br>difference                   |
| Visual Analog Scale<br>'High' (max 100)                     | ~75                                  | ~65                                  | Methamphetamine ><br>d-Amphetamine<br>(p<0.05) |
| Visual Analog Scale<br>'Good Drug Effect'<br>(max 100)      | ~80                                  | ~75                                  | No significant<br>difference                   |
| Drug Effect<br>Questionnaire 'Desire<br>to take drug again' | Significant increase<br>from placebo | Significant increase<br>from placebo | No significant<br>difference                   |

Data adapted from Kirkpatrick et al., 2012.[\[1\]](#)

Table 3: Pharmacokinetic Parameters

| Drug            | Route      | Dose        | Tmax (Time to Peak Plasma Concentration) | Bioavailability                     | Elimination Half-Life               |
|-----------------|------------|-------------|------------------------------------------|-------------------------------------|-------------------------------------|
| Methamphetamine | Intranasal | 50 mg/70 kg | 3-4 hours                                | 79%                                 | ~10.7 hours                         |
| d-Amphetamine   | Intranasal | 50 mg/70 kg | 3-4 hours                                | Not directly measured in this study | Not directly measured in this study |

Data for methamphetamine from Kirkpatrick et al., 2012 and a separate study on intranasal methamphetamine bioavailability.[\[1\]](#)[\[4\]](#) Tmax for d-amphetamine is from the comparative study. [\[1\]](#)

## Experimental Protocols

The primary data presented is from a randomized, double-blind, placebo-controlled, cross-over study.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Participants: The study included 13 male recreational methamphetamine users.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Study Design: The experiment consisted of five 2-day blocks.[\[1\]](#)[\[2\]](#)

- Day 1 (Sampling): Participants "sampled" a single dose of either methamphetamine (0, 12, or 50 mg/70 kg), d-amphetamine (0, 12, or 50 mg/70 kg), or a monetary reinforcer (\$5 or \$20).[\[1\]](#)[\[2\]](#)
- Day 2 (Choice): Participants were given the choice between the drug dose they sampled on the previous day and the monetary reinforcer.[\[1\]](#)[\[2\]](#)

Drug Administration: The drugs were administered intranasally.[\[1\]](#)[\[2\]](#) The powdered drug was dissolved in a saline solution and administered via a nasal spray device.

Measurements: A comprehensive set of measurements were taken before and repeatedly after drug administration, including:[\[1\]](#)[\[2\]](#)

- Plasma Drug Levels: Blood samples were collected to determine the concentration of the amphetamines in the plasma over time.[1]
- Cardiovascular Effects: Heart rate, systolic and diastolic blood pressure were monitored.[1]
- Subjective Effects: Participants rated their subjective experiences using standardized questionnaires such as the Visual Analog Scale (VAS) and the Drug Effects Questionnaire (DEQ).[1]
- Psychomotor Performance: Tasks were administered to assess cognitive and motor function. [1]

## Signaling Pathways and Experimental Workflow

The reinforcing effects of both methamphetamine and d-amphetamine are primarily mediated by their actions on the dopamine system in the brain.[5] Both drugs increase the levels of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.[5][6]

## Simplified Dopaminergic Signaling Pathway of Amphetamines

[Click to download full resolution via product page](#)

Caption: Dopaminergic signaling pathway of amphetamines.

## Experimental Workflow for Comparative Self-Administration Study

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the comparative self-administration study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans. | Semantic Scholar [semanticscholar.org]
- 4. The bioavailability of intranasal and smoked methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Direct Comparison of Intranasal Methamphetamine and d-Amphetamine Self-Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600711#direct-comparison-of-intranasal-methamphetamine-and-d-amphetamine-self-administration]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)